molecular formula C13H18O4 B1315767 Methyl 2,4-dihydroxy-6-pentylbenzoate CAS No. 58016-28-7

Methyl 2,4-dihydroxy-6-pentylbenzoate

Cat. No.: B1315767
CAS No.: 58016-28-7
M. Wt: 238.28 g/mol
InChI Key: RQGAOBDPFOADCM-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-6-pentylbenzoate is an organic compound with the molecular formula C13H18O4. . This compound is notable for its role in medicinal chemistry and its applications in various scientific research fields.

Mechanism of Action

Target of Action

Methyl 2,4-dihydroxy-6-pentylbenzoate is primarily known for its antibacterial properties . It targets harmful bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . These bacteria are known to cause a variety of infections in humans, and the compound’s ability to inhibit their growth makes it a valuable asset in the fight against bacterial infections.

Mode of Action

It is known that the compound interacts with the bacteria, leading to their inhibition

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may need to be administered in a suitable form for optimal bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of the growth of certain bacteria, including MRSA and Clostridium perfringens . This can help to control infections caused by these bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure or temperature changes. Furthermore, the compound is insoluble in water but soluble in organic solvents , which could influence its efficacy and stability in different environments.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxy-6-pentylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters and ethers .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-methoxybenzoate
  • Dimethyl 4,6-dihydroxyisophthalate
  • Methyl 2,4-dihydroxybenzoate
  • Methyl 5-formyl-2-hydroxybenzoate
  • (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid
  • Methyl 2,6-dihydroxybenzoate

Uniqueness

Methyl 2,4-dihydroxy-6-pentylbenzoate is unique due to its specific structure, which includes a pentyl side chain. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical properties and applications .

Properties

IUPAC Name

methyl 2,4-dihydroxy-6-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGAOBDPFOADCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552918
Record name Methyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58016-28-7
Record name Methyl olivetolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58016-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,4-dihydroxy-6-pentylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic method described for Methyl 2,4-dihydroxy-6-pentylbenzoate?

A1: The research article highlights a "convenient, short, optimised synthesis" [] for this compound (1c). While the abstract doesn't delve into specific advantages over prior methods, the emphasis on these qualities suggests the new method may be more efficient, require fewer steps, or offer higher yields compared to previous approaches. This is important for research purposes as it allows for easier access to the compound for further study.

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